ethyl 6-oxo-6-(2-oxo-5-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-2,3-dihydro-1H-imidazol-4-yl)hexanoate
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Overview
Description
ETHYL 6-OXO-6-(2-OXO-5-{[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-1,3-DIHYDROIMIDAZOL-4-YL)HEXANOATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-OXO-6-(2-OXO-5-{[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-1,3-DIHYDROIMIDAZOL-4-YL)HEXANOATE involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic acid, methylene chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-OXO-6-(2-OXO-5-{[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-1,3-DIHYDROIMIDAZOL-4-YL)HEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
ETHYL 6-OXO-6-(2-OXO-5-{[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-1,3-DIHYDROIMIDAZOL-4-YL)HEXANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 6-OXO-6-(2-OXO-5-{[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-1,3-DIHYDROIMIDAZOL-4-YL)HEXANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: Shares structural similarities but differs in the functional groups attached to the core structure.
Indole Derivatives:
Uniqueness
ETHYL 6-OXO-6-(2-OXO-5-{[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-1,3-DIHYDROIMIDAZOL-4-YL)HEXANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 6-oxo-6-[2-oxo-5-[(6-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate |
InChI |
InChI=1S/C21H23N5O4S/c1-2-30-18(28)11-7-6-10-17(27)19-16(23-20(29)24-19)13-31-21-22-12-15(25-26-21)14-8-4-3-5-9-14/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3,(H2,23,24,29) |
InChI Key |
LMVSLOYMGHZKPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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